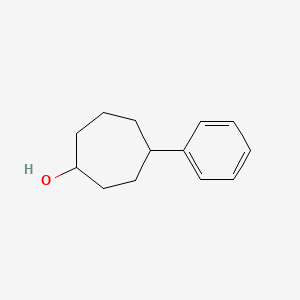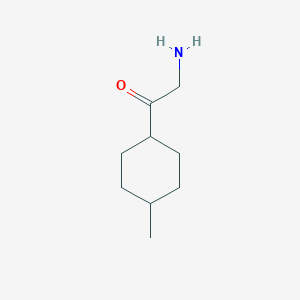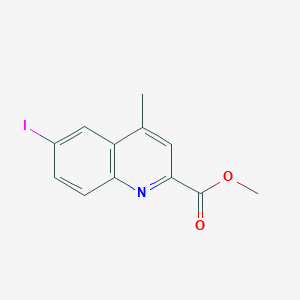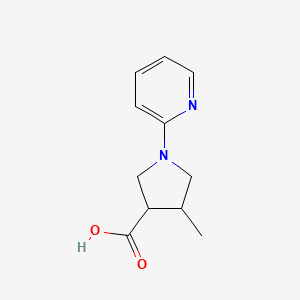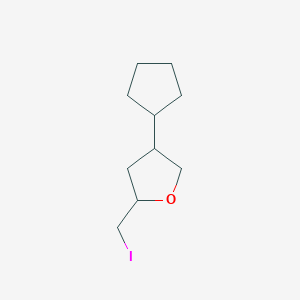
4-Cyclopentyl-2-(iodomethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopentyl-2-(iodomethyl)oxolane is an organic compound with the molecular formula C10H17IO It is characterized by a cyclopentyl group attached to an oxolane ring, with an iodomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-2-(iodomethyl)oxolane typically involves the iodination of a precursor compound. One common method is the reaction of cyclopentyl oxolane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopentyl-2-(iodomethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the iodomethyl group can yield cyclopentyl oxolane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Cyclopentyl oxolane derivatives with various functional groups.
Oxidation: Oxirane derivatives.
Reduction: Cyclopentyl oxolane derivatives.
Scientific Research Applications
4-Cyclopentyl-2-(iodomethyl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-2-(iodomethyl)oxolane involves its interaction with molecular targets through its iodomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The oxolane ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Cyclopentyl oxolane: Lacks the iodomethyl group, resulting in different reactivity.
2-Iodomethyl oxolane: Similar structure but without the cyclopentyl group.
Cyclopentyl methyl oxolane: Contains a methyl group instead of an iodomethyl group.
Uniqueness: 4-Cyclopentyl-2-(iodomethyl)oxolane is unique due to the presence of both the cyclopentyl and iodomethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H17IO |
|---|---|
Molecular Weight |
280.15 g/mol |
IUPAC Name |
4-cyclopentyl-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C10H17IO/c11-6-10-5-9(7-12-10)8-3-1-2-4-8/h8-10H,1-7H2 |
InChI Key |
KQSKCYCCWGUBOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CC(OC2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


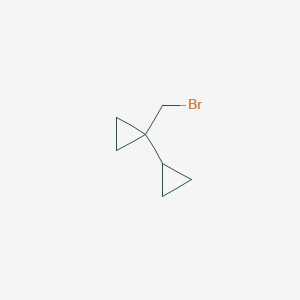
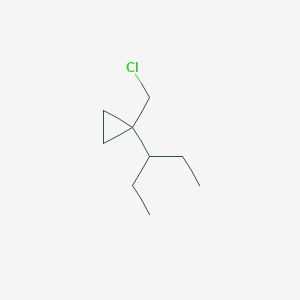
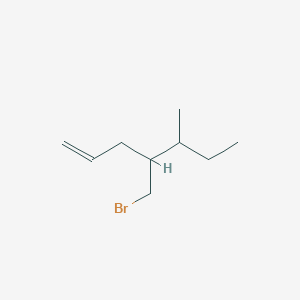


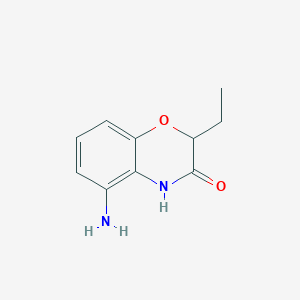
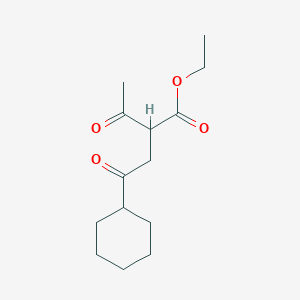
![4-[(2-Methylbenzyl)amino]benzoic acid](/img/structure/B13211573.png)
![Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13211576.png)
![N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13211583.png)
